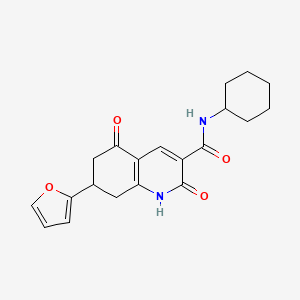amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, also known as DMEMSO, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenols and is known for its unique properties that make it an ideal candidate for various applications.
Mécanisme D'action
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol acts as a reducing agent due to the presence of a dimethylamino group and a phenol group. The dimethylamino group can donate electrons, while the phenol group can accept electrons. This property makes 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol an excellent reducing agent. Additionally, the ethoxy group present in 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol makes it a good solubilizer in organic solvents.
Biochemical and physiological effects:
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. Additionally, it is a versatile compound that can be used in various applications. However, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has some limitations as well. It is toxic in high concentrations, and its reducing properties can interfere with some experiments.
Orientations Futures
There are several future directions for 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol research. One possible direction is to study its potential as an anticancer agent. Another direction is to investigate its use as a reducing agent in the synthesis of other nanoparticles. Additionally, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be used as a probe for the detection of other biomolecules. Further research is needed to explore the full potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.
Conclusion:
In conclusion, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol is a versatile compound that has been extensively used in scientific research. Its unique properties make it an ideal candidate for various applications. In this paper, we discussed the synthesis method of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.
Méthodes De Synthèse
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be synthesized by reacting 4-hydroxy-2-ethoxybenzaldehyde with N,N-dimethylaminoethyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to yield 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has also been used as a reducing agent in the synthesis of gold nanoparticles. Additionally, it has been used as a catalyst in organic reactions and as a stabilizing agent for enzymes.
Propriétés
IUPAC Name |
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-18-14-10-12(6-7-13(14)17)11-16(4)9-8-15(2)3/h6-7,10,17H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAPXSMHBRWXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)

![4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401961.png)

![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)